ethyl 4-({[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-({2-[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE is a complex organic compound that features a trifluoromethyl group, a benzimidazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({2-[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({2-[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives.
Scientific Research Applications
ETHYL 4-({2-[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of ETHYL 4-({2-[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzimidazole ring can interact with specific proteins, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole derivatives share a similar aromatic structure and are known for their diverse biological activities.
Thiazole Derivatives: Thiazole derivatives also exhibit a wide range of biological activities and are structurally similar due to the presence of heterocyclic rings.
Imidazole Derivatives: Imidazole-containing compounds are known for their broad range of chemical and biological properties.
Uniqueness
ETHYL 4-({2-[2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL]ACETYL}AMINO)BENZOATE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring enhanced stability, lipophilicity, or specific reactivity patterns.
Properties
Molecular Formula |
C21H18F3N3O5 |
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Molecular Weight |
449.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H18F3N3O5/c1-2-30-19(29)12-3-5-13(6-4-12)25-18(28)11-27-15-10-17-16(31-7-8-32-17)9-14(15)26-20(27)21(22,23)24/h3-6,9-10H,2,7-8,11H2,1H3,(H,25,28) |
InChI Key |
NYONOLGSQLGKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3N=C2C(F)(F)F)OCCO4 |
Origin of Product |
United States |
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